Gadoxetic acid
Description
Overview of Hepatocyte-Specific Contrast Agents in Advanced Imaging Research
In the realm of magnetic resonance imaging (MRI), contrast agents are used to enhance the visibility of internal body structures. Hepatocyte-specific contrast agents are a specialized class of these agents designed to be taken up by the liver's primary cells, the hepatocytes. dartmouth.edursna.org This targeted uptake allows for a biphasic imaging process. Initially, following administration, these agents distribute within the extracellular space, providing information on tissue vascularity similar to conventional contrast agents. drugbank.comrsna.org Subsequently, during the hepatobiliary phase, the agent is actively transported into and concentrated within healthy hepatocytes. rsna.orgradiopaedia.org
This unique mechanism is of great interest to researchers. The differential uptake between healthy liver tissue and abnormal tissue (which often lacks functioning hepatocytes) results in a significant contrast enhancement. drugbank.comdrugbank.com This heightened contrast is crucial for the detection and characterization of focal liver lesions in a research setting. rsna.orgscielo.br The enhancement patterns observed during both the dynamic and hepatobiliary phases provide valuable data for investigating the pathophysiology of various liver diseases. rsna.org
Several hepatobiliary-specific contrast agents have been developed for research purposes, each with distinct properties. These include mangafodipir trisodium, gadobenate dimeglumine, and gadoxetic acid. dartmouth.edursna.org The development of these agents has enabled researchers to move beyond simple morphological assessment and delve into the functional aspects of the liver and biliary system. dartmouth.edu
Historical Context of this compound Development for Advanced Liver Imaging Research
This compound, also known as Gd-EOB-DTPA, was developed to address the need for a contrast agent with both dynamic and hepatocyte-specific imaging capabilities. frontiersin.org Its development was a significant step forward, integrating the properties of non-specific extracellular gadolinium chelates with those of hepatocyte-selective agents. frontiersin.org The key to its dual functionality lies in its chemical structure, which includes a lipophilic ethoxybenzyl group (EOB). drugbank.comnih.gov This moiety facilitates the selective uptake of the agent by hepatocytes. drugbank.comnih.gov
The preparation of this compound was first described in patents filed in the early 1990s. drugfuture.com Subsequent preclinical studies throughout the 1990s investigated its pharmacology, toxicology, and physicochemical characteristics, laying the groundwork for its use in imaging research. drugfuture.com A significant milestone in its journey was the FDA approval of its salt form, gadoxetate disodium (B8443419), in 2008, which is marketed under the trade name Eovist in the United States and Primovist in Europe. drugbank.comdrugbank.comwikipedia.org This approval marked its formal entry as a valuable tool for detailed liver imaging studies.
Structure
2D Structure
Properties
Molecular Formula |
C23H30GdN3O11 |
|---|---|
Molecular Weight |
681.7 g/mol |
IUPAC Name |
2-[[(2S)-2-[bis(carboxylatomethyl)amino]-3-(4-ethoxyphenyl)propyl]-[2-[bis(carboxylatomethyl)amino]ethyl]amino]acetate;gadolinium(3+);hydron |
InChI |
InChI=1S/C23H33N3O11.Gd/c1-2-37-18-5-3-16(4-6-18)9-17(26(14-22(33)34)15-23(35)36)10-24(11-19(27)28)7-8-25(12-20(29)30)13-21(31)32;/h3-6,17H,2,7-15H2,1H3,(H,27,28)(H,29,30)(H,31,32)(H,33,34)(H,35,36);/q;+3/p-3/t17-;/m0./s1 |
InChI Key |
PCZHWPSNPWAQNF-LMOVPXPDSA-K |
SMILES |
[H+].[H+].CCOC1=CC=C(C=C1)CC(CN(CCN(CC(=O)[O-])CC(=O)[O-])CC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].[Gd+3] |
Isomeric SMILES |
[H+].[H+].CCOC1=CC=C(C=C1)C[C@@H](CN(CCN(CC(=O)[O-])CC(=O)[O-])CC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].[Gd+3] |
Canonical SMILES |
[H+].[H+].CCOC1=CC=C(C=C1)CC(CN(CCN(CC(=O)[O-])CC(=O)[O-])CC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].[Gd+3] |
Synonyms |
disodium gadoxetate eovist gadolinium (4S)-4-(4-ethoxybenzyl)-3,6,9-tris(carboxylatomethyl)-3,6,9-triazaundecanoic acid disodium salt gadolinium ethoxybenzyl diethylenetriaminepentaacetic acid gadolinium ethoxybenzyl DTPA gadoxetate disodium gadoxetic acid gadoxetic acid disodium Gd-EOB-DTPA primovist |
Origin of Product |
United States |
Mechanism of Action and Pharmacodynamic Principles of Gadoxetic Acid
Dual-Phase Pharmacokinetics and Hepatocyte Uptake Mechanisms
The pharmacokinetics of gadoxetic acid are characterized by a biphasic process. drugbank.comnih.gov Following intravenous administration, it first distributes within the extracellular space, including blood vessels and the interstitium, similar to conventional extracellular contrast agents. nih.govrsna.org This is followed by a second phase involving selective uptake into functional liver cells (hepatocytes) and subsequent excretion into the biliary system. drugbank.comnih.gov This hepatobiliary phase is the hallmark of this compound, enabling detailed evaluation of liver function and pathology. rsna.org
Immediately after bolus injection, this compound is distributed throughout the vascular and extracellular fluid compartments. openaccessjournals.comajronline.org This initial phase allows for dynamic imaging of blood flow and tissue perfusion, providing information on the vascularity of liver lesions. openaccessjournals.commriquestions.com The plasma concentration of this compound shows a biexponential decline after injection. drugbank.comnih.gov The total volume of distribution at a steady state is approximately 0.21 L/kg. drugbank.comnih.gov During this phase, the agent behaves like a non-specific extracellular gadolinium chelate, allowing for the assessment of lesion vascularity during the arterial, portal venous, and equilibrium phases of imaging. nih.govopenaccessjournals.com
The transition from the initial dynamic phase to the hepatobiliary phase is mediated by specific transporter proteins on the surface of hepatocytes. nih.govmyesr.org The ethoxybenzyl (EOB) moiety of the this compound molecule, a lipophilic group, is crucial for this targeted uptake by liver cells. drugbank.commriquestions.com This selective internalization into hepatocytes and subsequent excretion into the bile ducts distinguishes this compound from purely extracellular agents. drugbank.com
The uptake of this compound from the bloodstream into hepatocytes is an active transport process primarily mediated by Organic Anion Transporting Polypeptides (OATPs) located on the sinusoidal membrane of the hepatocytes. nih.govnih.gov Specifically, research has identified OATP1B1 and OATP1B3 as key transporters responsible for this cellular uptake. nih.govresearchgate.netnih.gov OATP8 is a synonym for the OATP1B1/1B3 group. revistagastroenterologiamexico.orgwjgnet.com These transporters recognize the this compound molecule and facilitate its entry into the liver cells. researchgate.netnih.gov The expression and function of these OATPs can be influenced by various factors, including genetic polymorphisms, which can affect the degree of liver enhancement seen on MRI. nih.govnih.gov Studies have shown that this compound is a substrate for both OATP1B1 and OATP1B3. nih.govresearchgate.net
Once inside the hepatocytes, this compound is not metabolized. fda.gov.phdrugbank.combayer.com Its excretion from the hepatocyte into the biliary system is also an active process, mediated by members of the Multidrug Resistance-Associated Protein (MRP) family. nih.govradiologykey.com MRP2, located on the canalicular (apical) membrane of the hepatocyte, is responsible for transporting this compound into the bile canaliculi. nih.govresearchgate.netradiologykey.com Additionally, MRP3 and MRP4, located on the basolateral membrane, can transport this compound back into the sinusoidal blood space. revistagastroenterologiamexico.orgradiologykey.come-cmh.orgscispace.com The interplay between the uptake (OATPs) and efflux (MRPs) transporters determines the net accumulation and subsequent washout of the contrast agent from the liver parenchyma. nih.gove-cmh.org
This compound is not metabolized in the body. drugbank.combayer.comnih.gov It is eliminated unchanged through two primary and roughly equal pathways in individuals with normal organ function: renal and hepatobiliary. fda.gov.phnih.govopenaccessjournals.com Approximately 50% of the injected dose is excreted via the kidneys through glomerular filtration, while the other 50% is taken up by the liver and excreted into the bile. openaccessjournals.comrevistagastroenterologiamexico.orgopenaccessjournals.com This dual excretion route ensures efficient elimination of the agent from the body. openaccessjournals.com
Hepatobiliary Transporter-Mediated Cellular Internalization
Role of Organic Anion Transporting Polypeptides (OATP1B1, OATP1B3, OATP8) in Hepatic Uptake
Influence of Molecular Structure on Imaging Contrast Generation
The molecular structure of this compound is fundamental to its function as a dual-phase contrast agent. It is an ionic, linear gadolinium chelate derived from gadopentetate dimeglumine (Gd-DTPA). nih.govopenaccessjournals.commriquestions.com The core structure consists of a gadolinium ion (Gd³⁺) stably chelated by the ligand diethylenetriamine (B155796) pentaacetic acid (DTPA). drugbank.com This Gd³⁺ ion is paramagnetic and provides the T1-shortening effect essential for contrast enhancement in MRI. fda.gov.phdrugbank.com
The key structural modification that confers its liver-specific properties is the addition of a lipophilic ethoxybenzyl (EOB) group. drugbank.commriquestions.commoh.gov.my This moiety is recognized by the OATP transporters on the hepatocyte surface, facilitating the agent's uptake into the liver parenchyma. openaccessjournals.comopenaccessjournals.com Furthermore, this compound exhibits weak, transient protein binding (less than 10%), which is higher than that of many other gadolinium agents. drugbank.comnih.gov This increased protein binding contributes to a higher T1 relaxivity, which enhances the signal generation and allows for effective imaging. drugbank.comnih.gov
Data Tables
Table 1: Hepatobiliary Transporters for this compound
| Transporter Family | Specific Transporter | Location on Hepatocyte | Primary Function for this compound |
| Organic Anion Transporting Polypeptide (OATP) | OATP1B1, OATP1B3 (OATP8) | Sinusoidal (Basolateral) Membrane | Uptake from blood into hepatocyte |
| Multidrug Resistance-Associated Protein (MRP) | MRP2 | Canalicular (Apical) Membrane | Excretion from hepatocyte into bile |
| Multidrug Resistance-Associated Protein (MRP) | MRP3, MRP4 | Sinusoidal (Basolateral) Membrane | Efflux from hepatocyte back into blood |
Gadolinium Chelation and Ethoxybenzyl Diethylenetriamine Pentaacetic Acid (EOB-DTPA) Ligand Characteristics
This compound is an ionic contrast medium where the paramagnetic gadolinium ion (Gd³⁺) is tightly bound, or chelated, by the ligand ethoxybenzyl diethylenetriamine pentaacetic acid (EOB-DTPA). nih.govhkjr.orgnih.gov This chelation is crucial for minimizing the toxicity of the free gadolinium ion, which can be harmful to the body. medscape.org The EOB-DTPA ligand is a derivative of diethylenetriamine pentaacetic acid (DTPA), a linear chelating agent. nih.govresearchgate.net
The defining feature of the EOB-DTPA ligand is the presence of a lipophilic ethoxybenzyl group. drugbank.comnih.gov This addition imparts a dual nature to the this compound molecule: it remains highly water-soluble while also possessing a fat-soluble component. drugbank.comnih.gov This biphasic characteristic is central to its function as a liver-specific contrast agent. drugbank.com
The stability of the complex formed between gadolinium and EOB-DTPA is a critical factor. The thermodynamic stability constant (log KGdL) for gadoxetate disodium (B8443419) is -23.46, indicating a very stable complex. drugbank.comnih.gov Furthermore, studies have shown that the Gd(EOB-DTPA)2- complex has a higher kinetic stability compared to Gd(DTPA)2-, making it suitable for in vivo diagnostic applications. nih.gov This enhanced stability is attributed to the structural modifications of the ligand. nih.gov
The presence of the ethoxybenzyl group also influences the lipophilicity of the complex, making it higher than that of Gd(DTPA)2-. nih.gov This increased lipophilicity is a key reason for its specific uptake by liver cells. nih.gov
Impact of Protein Binding on T1 Relaxivity Enhancement
This compound exhibits a notable interaction with plasma proteins, which significantly influences its performance as a contrast agent. Unlike many other gadolinium-based contrast agents, this compound demonstrates a weak and transient binding to plasma proteins, primarily albumin. drugbank.commoh.gov.my The extent of this protein binding is approximately 10-11%. drugbank.commyesr.orgajronline.org
This protein binding has a direct and significant impact on the T1 relaxivity of this compound. nih.gov Relaxivity is a measure of a contrast agent's ability to shorten the T1 relaxation time of water protons, which is the fundamental principle behind contrast enhancement in T1-weighted MRI. drugbank.comnih.gov The binding to slowly tumbling macromolecules like albumin restricts the rotational motion of the gadolinium complex. This slower tumbling rate leads to a more efficient energy exchange between the gadolinium ion's unpaired electrons and the surrounding water protons, resulting in a marked increase in T1 relaxivity. nih.gov
Consequently, this compound has a higher T1 relaxivity in plasma compared to its relaxivity in water. ajronline.org This increased relaxivity allows for effective contrast enhancement at a lower dose compared to many non-specific gadolinium-based contrast agents. nih.govmyesr.org The enhanced T1 relaxivity contributes to a good enhancement effect in blood vessels and the liver parenchyma. nih.gov
The following table summarizes the key characteristics of this compound related to its mechanism of action:
| Characteristic | Value/Description | Source(s) |
| Ligand | Ethoxybenzyl diethylenetriamine pentaacetic acid (EOB-DTPA) | nih.govhkjr.org |
| Central Ion | Gadolinium (Gd³⁺) | nih.gov |
| Thermodynamic Stability (log KGdL) | -23.46 | drugbank.comnih.gov |
| Protein Binding | ~10-11% (weak, transient) | drugbank.commyesr.orgajronline.org |
| T1 Relaxivity in Plasma (1.5 T, 37°C) | 7.3 mmol⁻¹s⁻¹ | ajronline.org |
| T1 Relaxivity in Plasma (0.47 T, 39°C) | ~8.7 L/mmol/sec | drugbank.commoh.gov.my |
| T1 Relaxivity in Liver Tissue (0.47 T) | 16.6 L/mmol/sec | bayer.com |
The specific uptake of this compound by hepatocytes is mediated by organic anion-transporting polypeptides (OATPs), particularly OATP1B1 and OATP1B3, located on the sinusoidal membrane of hepatocytes. nih.govnih.govtandfonline.comkarger.com This active transport mechanism is a direct consequence of the lipophilic ethoxybenzyl moiety of the EOB-DTPA ligand. drugbank.com Once inside the hepatocytes, the contrast agent is then excreted into the biliary canaliculi, a process involving the multidrug resistance-associated protein 2 (MRP2). nih.govtandfonline.com This hepatocyte-specific uptake and excretion pathway is the basis for the delayed or hepatobiliary phase of imaging, which allows for detailed assessment of liver function and the characterization of liver lesions. rsna.orgmriquestions.com Lesions lacking functional hepatocytes, such as metastases, will not accumulate the contrast agent and will therefore appear hypointense in the hepatobiliary phase. openaccessjournals.comnih.gov
Preclinical Research Paradigms and Experimental Models with Gadoxetic Acid
Development and Validation of Animal Models for Hepatobiliary System Research
Animal models are indispensable for the preclinical evaluation of imaging agents like gadoxetic acid. They allow for the investigation of the agent's behavior in both healthy and diseased states, providing a translational bridge to clinical applications. Extensive studies in rats and dogs have established the foundational role of this compound-enhanced MRI in liver imaging. openaccessjournals.com
Large Animal Models in Translational Imaging Research (e.g., dogs, rabbits)
Large animal models play a crucial role in translational research, offering anatomical and physiological scales that are more comparable to humans.
Dogs: Preclinical safety and efficacy studies in healthy and diseased dogs have demonstrated the safety and utility of this compound for liver imaging, with no significant adverse effects observed. researchgate.net These studies have helped establish optimal imaging protocols and have shown that this compound-enhanced imaging can effectively visualize the biliary system. researchgate.net
Rabbits: The rabbit VX2 liver tumor model is a well-established platform for studying tumor characteristics with imaging. nih.gov In this model, this compound-enhanced MRI has been used to delineate tumor margins and assess tumor necrosis. nih.govnih.gov The delayed hepatobiliary phase imaging is particularly useful for distinguishing the tumor from the surrounding healthy liver tissue. nih.gov
Pigs: Pigs are an important translational model for liver diseases. biorxiv.org Studies have shown that the dynamics of this compound uptake and efflux in the pig liver are similar to those in humans, making it a suitable model for dynamic contrast-enhanced (DCE)-MRI studies of liver function. biorxiv.org
Investigation of Hepatocyte Transporter Function and Pharmacokinetic Modulation
The unique properties of this compound are intrinsically linked to its interaction with specific transporters on the surface of hepatocytes.
In Vitro Studies on Cellular Uptake and Efflux Mechanisms
The movement of this compound into and out of hepatocytes is a multi-step process mediated by specific transporter proteins. nih.gov
Uptake Transporters: In vitro studies using human cell lines engineered to overexpress specific transporters have identified the key players in this compound uptake. nih.gov These include the organic anion transporting polypeptides OATP1B1 and OATP1B3, as well as the Na+-taurocholate cotransporting polypeptide (NTCP). nih.govnih.gov this compound exhibits low-affinity, high-capacity transport via OATP1B1 and OATP1B3, and high-affinity, low-capacity transport via NTCP. nih.gov
Efflux Transporters: Once inside the hepatocyte, this compound is eliminated into the bile. This process is primarily mediated by the multidrug resistance-associated protein 2 (MRP2), an efflux transporter located on the apical membrane of the hepatocyte. nih.govugent.be
Table 1: Key Hepatocyte Transporters for this compound
| Transporter | Location | Function |
|---|---|---|
| OATP1B1 | Sinusoidal (basolateral) membrane | Uptake from blood |
| OATP1B3 | Sinusoidal (basolateral) membrane | Uptake from blood |
| NTCP | Sinusoidal (basolateral) membrane | Uptake from blood |
Assessment of Drug-Induced Modulation of Hepatobiliary Transport Activity
The function of hepatobiliary transporters can be altered by various drugs, which can lead to drug-induced liver injury (DILI). This compound serves as a valuable probe to assess these changes.
Inhibition of Transporters: A multi-center preclinical study in rats demonstrated that gadoxetate DCE-MRI can detect the inhibition of both uptake (Oatp1) and efflux (Mrp2) transporters by a clinical dose of the antibiotic rifampicin. nih.govresearchgate.netplos.org The study showed a significant reduction in the uptake and excretion rate constants of this compound in the presence of rifampicin, providing a sensitive biomarker for early changes in hepatobiliary transporter function before the onset of overt liver toxicity. nih.govresearchgate.netplos.org
Predicting Drug-Drug Interactions: By quantifying the impact of a drug on this compound transport, it is possible to predict potential drug-drug interactions that involve shared hepatobiliary transport pathways. This approach can help in the early identification of drugs that may cause cholestatic injury. europa.eu
Evaluation of Liver Regeneration and Functional Dynamics in Experimental Settings
The ability of the liver to regenerate is remarkable, and assessing the functional capacity of the regenerating tissue is crucial.
Monitoring Functional Recovery: In a rat model of rapid liver regeneration known as associating liver partition and portal vein ligation for staged hepatectomy (ALPPS), this compound-enhanced MRI was used to track both the increase in liver volume and the recovery of liver function. interfacegroup.chnih.govuzh.ch
Proportional Increase in Volume and Function: The study found that the increase in liver function, measured by the avidity of this compound uptake, was directly proportional to the increase in the volume of the future liver remnant. nih.govuzh.ch This finding suggests that the newly grown liver tissue is functionally mature. interfacegroup.chnih.govuzh.ch
Table 2: Experimental Models and Key Findings with this compound
| Model | Pathology | Key Findings with this compound |
|---|---|---|
| Rat | Liver Fibrosis | MRI parameters correlate with OATP1 expression and fibrosis stage. windows.netwjgnet.complos.org |
| Rat | Liver Regeneration | Functional increase is proportional to volume increase in the regenerating liver. interfacegroup.chnih.govuzh.ch |
| Mouse | Hepatocellular Carcinoma | Detects tumors as hypointense lesions; some well-differentiated tumors show uptake. openaccessjournals.comnih.govnih.gov |
| Dog | Healthy/Diseased Liver | Established safety and optimal imaging protocols for biliary system visualization. researchgate.net |
| Rabbit | Liver Tumor (VX2) | Delineates tumor margins and aids in assessing tumor necrosis. nih.govnih.gov |
Comparative Preclinical Studies with Other Contrast Agents and Imaging Modalities
Preclinical research involving this compound frequently includes comparative studies against other contrast agents and imaging modalities. These investigations are crucial for establishing the relative strengths and specific advantages of this compound in visualizing and characterizing tissues, particularly in the liver. By comparing it with other gadolinium-based contrast agents (GBCAs), researchers can delineate differences in enhancement dynamics, relaxivity, and biodistribution. Similarly, cross-modality studies, for instance comparing this compound-enhanced Magnetic Resonance Imaging (MRI) with Computed Tomography (CT) or ultrasound, help to position its diagnostic utility within the broader landscape of medical imaging techniques. scintica.com
In the preclinical evaluation of this compound, direct comparisons with other MRI contrast agents are fundamental to understanding its unique properties as a hepatobiliary agent. These studies often focus on physicochemical characteristics, enhancement efficacy, and biological interactions.
Physicochemical and In Vitro Comparisons The efficacy of a GBCA is closely linked to its relaxivity (r1), which is a measure of its ability to shorten the T1 relaxation time of water protons, thereby increasing signal intensity on T1-weighted images. dartmouth.edu this compound, along with agents like gadobenate dimeglumine and gadobutrol (B1674391), is recognized for having a consistently higher relaxivity compared to many other gadolinium chelates across various magnetic field strengths used in clinical practice. touchneurology.com The r1 relaxivity of this compound in plasma at 1.5 T and 37°C is reported to be 6.9 L mmol⁻¹s⁻¹, which is higher than that of some extracellular agents. dartmouth.eduopenaccessjournals.com This high relaxivity is partly attributed to its interaction with proteins like human serum albumin. appliedradiology.com
In terms of stability, preclinical in vitro experiments demonstrate that macrocyclic compounds such as gadobutrol show high stability with undetectable release of free gadolinium (Gd³⁺) ions under physiological conditions. touchneurology.com While this compound is a linear agent, it has been shown to be more stable in human serum compared to gadobenate dimeglumine, exhibiting less gadolinium release. openaccessjournals.com
| Compound Name | Agent Type | r1 Relaxivity in Plasma (L·mmol⁻¹s⁻¹) at 1.5T, 37°C |
|---|---|---|
| This compound | Linear, Hepatobiliary | 6.9 dartmouth.edu |
| Gadobenate dimeglumine | Linear, Multipurpose | 6.3 openaccessjournals.com |
| Gadobutrol | Macrocyclic, Extracellular | ~4-5 dartmouth.edu |
| Gadopentetate dimeglumine (Gd-DTPA) | Linear, Extracellular | 4.1 openaccessjournals.com |
In Vivo Animal Model Comparisons Preclinical animal studies have been instrumental in demonstrating the functional differences between this compound and other agents. A key distinguishing feature is its mechanism of action; this compound combines the properties of a standard extracellular fluid agent with those of a hepatocyte-specific agent. openaccessjournals.com Preclinical evaluations have confirmed that approximately 50% of the injected dose is taken up by functioning hepatocytes and excreted into the biliary system. researchgate.netnih.gov This is significantly higher than the hepatobiliary uptake of agents like gadobenate dimeglumine, which is around 3-5%. researchgate.netajronline.org
In a pig model, a study comparing vascular enhancement achievable with this compound versus gadopentetate dimeglumine (Gd-DTPA) using a 3D gradient echo sequence provided valuable comparative data on dynamic imaging phases. openaccessjournals.com Studies in healthy dogs have been conducted to determine the optimal timing for hepatic imaging, with one investigation finding the mean time to maximal T1-weighted enhancement to be 10.5 minutes after injection. avma.org This research helps to establish standardized protocols based on the unique pharmacokinetic profile of this compound observed in preclinical models. avma.org Furthermore, preclinical studies have provided evidence that this compound-enhanced MRI improves the detection of liver lesions compared to unenhanced MRI. nih.gov
Cross-modality research aims to compare the diagnostic performance of different imaging technologies to understand their respective advantages and potential for complementary use. scintica.com Preclinical studies have explored the utility of this compound not only for MRI but also as a potential contrast agent for other modalities like CT.
Computed Tomography (CT) Comparisons While primarily designed for MRI, the gadolinium component of this compound allows it to attenuate X-rays, opening up the possibility of its use in CT imaging. Preclinical research has specifically evaluated the suitability of this compound as a hepatobiliary contrast medium for CT. rsna.org
An in vitro analysis found that the CT attenuation of gadolinium is approximately 40% higher than that of iodine on a per-milligram basis, suggesting a potential advantage for gadolinium-based agents in CT. rsna.org This was further investigated in in vivo animal models. In a study involving healthy dogs, intravenous injection of this compound resulted in significant, dose-dependent enhancement of the liver parenchyma, making the gallbladder and bile ducts clearly visible on CT scans. rsna.org In a rabbit model bearing VX2 tumors, a liver enhancement of 25 Hounsfield Units (HU) following this compound administration provided improved visualization of the unenhanced tumor. rsna.org These preclinical findings suggest that the liver-specific uptake of this compound could be leveraged to improve the diagnosis of liver conditions with CT. rsna.org
| This compound Dose (mmol Gd/kg) | Median Net Increase in Liver Enhancement (HU) in Dogs |
|---|---|
| 0.3 | 25 rsna.org |
| 0.5 | 33 rsna.org |
| 0.7 | 43 rsna.org |
Ultrasound Research While direct preclinical comparisons between this compound-enhanced MRI and contrast-enhanced ultrasound (CEUS) are less documented than those with CT, the broader field of liver imaging research often uses multiple modalities for comprehensive assessment. For instance, intraoperative ultrasound is frequently used as a standard of reference in studies evaluating the diagnostic efficacy of imaging techniques, including those using this compound. researchgate.net Although most direct comparative studies between this compound-MRI and CEUS have been conducted in human subjects, they are informed by the foundational understanding of each modality's capabilities derived from preclinical work. nih.gov CEUS is noted for its high sensitivity to microbubble contrast agents and its ability to assess the hemodynamics of liver lesions in real-time. nih.gov Preclinical multimodal imaging paradigms continue to evolve, seeking to combine the functional and hepatobiliary-specific information from this compound-enhanced MRI with the unique strengths of other modalities like CT and ultrasound. scintica.com
Advanced Magnetic Resonance Imaging Principles and Imaging Biomarker Development with Gadoxetic Acid
Theoretical Underpinnings of Hepatobiliary Phase Enhancement for Functional Assessment
The utility of gadoxetic acid in functional liver assessment stems from its uptake and excretion by hepatocytes. Following intravenous administration, this compound distributes in the extracellular space and is subsequently taken up by hepatocytes via organic anion transporting polypeptides (OATPs), primarily OATP1B1 and OATP1B3. nih.govresearchgate.net It is then excreted into the biliary canaliculi by multidrug resistance-associated protein 2 (MRP2). nih.gov The enhancement of the liver parenchyma during the hepatobiliary phase (HBP), typically 20 minutes post-injection, reflects this cellular process and provides a window into hepatocyte function. nih.govd-nb.info
The degree of signal enhancement in the liver parenchyma during the HBP is directly related to the function and viability of hepatocytes. amegroups.org In a healthy liver, robust uptake of this compound by hepatocytes leads to a significant increase in signal intensity. Conversely, in diseased states such as chronic liver disease or cirrhosis, impaired hepatocyte function results in reduced uptake of the contrast agent and consequently, lower signal intensity enhancement. nih.govtandfonline.com This correlation has been consistently demonstrated in numerous studies.
The signal intensity-based assessment, often measured as the liver-to-spleen ratio (LSR) or liver-to-muscle ratio (LMR), provides a simple yet effective quantitative measure of liver function. nih.govki.se Studies have shown a significant negative correlation between LSR and established liver function scores like the ALBI (Albumin-Bilirubin) grade and MELD (Model for End-Stage Liver Disease) score. d-nb.info For instance, patients with better liver function (e.g., ALBI grade 1) exhibit significantly higher LSR compared to those with poorer function (e.g., ALBI grade 2). d-nb.info This indicates that as liver function declines, the ability of hepatocytes to take up this compound diminishes, leading to a lower signal intensity in the liver relative to reference tissues like the spleen or muscle.
It is important to note that while signal intensity-based metrics are valuable, they can be influenced by various technical factors, including the MRI scanner type, field strength, and specific imaging parameters used. d-nb.info
Beyond static HBP imaging, dynamic contrast-enhanced MRI (DCE-MRI) with this compound allows for the quantification of more dynamic physiological processes, namely the hepatic extraction fraction (HEF) and liver perfusion.
The hepatic extraction fraction (HEF) represents the efficiency of the liver in extracting this compound from the blood during its first pass. nih.gov This parameter is a direct measure of hepatocyte uptake function. researchgate.net Deconvolution analysis of the contrast agent concentration-time curves in the aorta and the liver parenchyma is a common method to estimate HEF. nih.gov A lower HEF indicates impaired hepatocyte function, as the liver is less effective at clearing the contrast agent from the bloodstream. Studies have shown that HEF values are significantly lower in patients with liver cirrhosis compared to those with normal liver function and that HEF correlates with the severity of liver dysfunction. nih.gov
Liver perfusion refers to the blood flow to the liver, which is supplied by both the hepatic artery and the portal vein. This compound-enhanced MRI can be used to quantify liver perfusion by analyzing the early dynamic phases of contrast enhancement. nih.gov Tracer kinetic models, such as the dual-input two-compartment model, can be applied to the DCE-MRI data to estimate parameters related to blood flow and vascular permeability. researchgate.net This information, combined with hepatocyte uptake data from the HBP, provides a comprehensive assessment of liver physiology.
Correlation of Signal Intensity with Hepatocyte Function and Viability
Development of Quantitative Imaging Methodologies
The qualitative assessment of liver enhancement has evolved into more objective and reproducible quantitative techniques. These methods aim to provide standardized biomarkers of liver function that can be used for diagnosis, staging of liver disease, and predicting treatment outcomes.
T1 relaxometry, or T1 mapping, is a quantitative MRI technique that measures the T1 relaxation time of tissues. This compound, being a T1-shortening contrast agent, causes a decrease in the T1 relaxation time of the liver parenchyma upon uptake by hepatocytes. The magnitude of this T1 shortening is proportional to the concentration of this compound in the liver tissue and, therefore, reflects hepatocyte function. tandfonline.comamegroups.org
Several parameters derived from pre- and post-contrast T1 mapping have been shown to correlate strongly with liver function. These include:
Post-contrast T1 value (T1post): A lower T1post value indicates greater uptake of this compound and better liver function. amegroups.org
Reduction in T1 relaxation time (ΔT1): Calculated as the difference between pre-contrast T1 (T1pre) and T1post, a larger ΔT1 signifies better liver function. nih.gov
Hepatocyte uptake rate (Khep): This parameter, derived from dynamic T1 mapping, reflects the rate of this compound uptake by hepatocytes. amegroups.org
Studies have demonstrated strong correlations between these T1 mapping parameters and established liver function scores such as the Child-Pugh score, MELD score, and ALBI grade. amegroups.orgnih.gov For example, T1post and Khep have shown excellent performance in distinguishing between different ALBI grades, with T1post being particularly effective in identifying lower liver function and Khep excelling in predicting high-grade liver function. amegroups.org T1 relaxometry offers a more direct and quantitative assessment of this compound concentration compared to signal intensity-based measurements, which can be influenced by various technical factors. nih.gov
Table 1: Correlation of T1 Mapping Parameters with Liver Function Scores
| T1 Mapping Parameter | Correlation with Liver Function (e.g., ALBI, MELD) | Reference |
|---|---|---|
| Post-contrast T1 (T1post) | Strong negative correlation | amegroups.org |
| ΔT1 (T1pre - T1post) | Strong positive correlation | nih.gov |
| Hepatocyte Uptake Rate (Khep) | Strong positive correlation | amegroups.org |
This table is interactive. Click on the headers to sort the data.
A comprehensive evaluation of liver disease often requires a multiparametric MRI approach, which combines various MRI sequences to assess different aspects of liver pathophysiology. nih.gov this compound-enhanced imaging can be integrated with other quantitative techniques to provide a more holistic picture. nih.gov
T1- and T2-weighted imaging: Provide anatomical details and can reveal morphological changes associated with liver disease. nih.gov The administration of this compound can affect T2-weighted images and apparent diffusion coefficient (ADC) values on diffusion-weighted imaging (DWI). researchgate.net
Proton Density Fat Fraction (PDFF): Quantifies the amount of fat in the liver, which is crucial for the diagnosis and staging of nonalcoholic fatty liver disease (NAFLD). nih.gov
Diffusion-Weighted Imaging (DWI): Measures the random motion of water molecules and can be used to assess tissue cellularity and the presence of fibrosis. nih.govnih.gov Combining HBP hypointensity with hyperintensity on DWI has shown high specificity for detecting hepatocellular carcinoma (HCC) recurrence. nih.gov
Magnetic Resonance Elastography (MRE): A non-invasive technique to measure liver stiffness, which is a reliable indicator of liver fibrosis. nih.gov
The integration of these multiparametric MRI techniques with this compound-enhanced functional assessment allows for a comprehensive evaluation of the liver, encompassing its morphology, fat content, fibrosis, and hepatocyte function. nih.govdirjournal.org This approach is particularly valuable in managing complex liver diseases and for preoperative planning. ki.se
Table 2: Multiparametric MRI Techniques and Their Role in Liver Assessment
| MRI Technique | Primary Information Provided |
|---|---|
| T1-weighted Imaging | Anatomy, post-contrast enhancement |
| T2-weighted Imaging | Anatomy, fluid-sensitive pathology |
| Proton Density Fat Fraction (PDFF) | Quantification of hepatic steatosis |
| Diffusion-Weighted Imaging (DWI) | Tissue cellularity, fibrosis assessment |
| Magnetic Resonance Elastography (MRE) | Liver stiffness, fibrosis staging |
| This compound-Enhanced Imaging | Hepatocyte function, lesion characterization |
This table is interactive. Click on the headers to sort the data.
T1 Relaxometry Applications for Liver Function Assessment
Molecular Imaging Biomarkers Derived from this compound Enhancement
The enhancement patterns observed with this compound can serve as indirect molecular imaging biomarkers, providing insights into the molecular characteristics of liver tumors, particularly hepatocellular carcinoma (HCC). nih.gov
The uptake of this compound into hepatocytes is mediated by the organic anion transporting polypeptide OATP1B3. nih.govuni-muenchen.de The expression of this transporter is often altered during hepatocarcinogenesis. In many HCCs, the expression of OATP1B3 is decreased, leading to hypointensity (reduced signal) in the HBP. nih.gov This feature is a sensitive marker for the early diagnosis of HCC. nih.gov
Conversely, a subset of HCCs (approximately 10%) exhibit hyperintensity in the HBP, indicating preserved or even increased OATP1B3 expression. nih.gov These hyperintense HCCs are often associated with specific molecular features, including mutations in the β-catenin gene and activation of the WNT/β-catenin signaling pathway. uni-muenchen.denih.gov Such tumors tend to be less aggressive and have a better prognosis compared to hypointense HCCs. nih.gov Therefore, the HBP enhancement pattern of an HCC can act as a surrogate marker for its underlying molecular subtype. nih.gov
Furthermore, this compound uptake has been investigated as a potential biomarker for predicting treatment response. For instance, high this compound uptake in HCC, which is a surrogate for β-catenin mutation, has been associated with shorter survival in patients treated with sorafenib. uni-muenchen.denih.gov This suggests that this compound-enhanced MRI could play a role in personalized medicine by helping to select the most appropriate therapy for individual patients. nih.gov Recent research has also explored the link between this compound enhancement patterns and the tumor immune microenvironment, suggesting its potential to predict the response to immunotherapy. karger.com
Imaging Biomarkers for OATP Transporter Status and Gene Expression Correlation
This compound-enhanced MRI is emerging as a powerful tool for non-invasively assessing the molecular characteristics of liver lesions. This is largely due to the contrast agent's uptake by hepatocytes via specific transporters, primarily the organic anion transporting polypeptides OATP1B1 and OATP1B3. nih.govmdpi.com The degree of enhancement in the hepatobiliary phase (HBP) of the MRI scan directly reflects the expression and function of these transporters. nih.govresearchgate.net
Several studies have established a strong correlation between the signal intensity on HBP images and the expression levels of OATP transporters. researchgate.netnih.gov For instance, research has shown that the expression of OATP1B3 is a significant factor in the enhancement of hepatocellular carcinoma (HCC) during the HBP. nih.gov In fact, this compound-enhanced MRI can be considered an indirect molecular imaging method that mirrors OATP1B3 expression in HCC. researchgate.net
Furthermore, the expression of OATP transporters, and consequently the HBP signal intensity, is linked to specific genetic pathways. A notable example is the strong association between OATP1B3 expression and the activation of Wnt/β-catenin signaling. nih.govnih.gov This has led to the proposal of using this compound uptake as an imaging biomarker for the Wnt/β-catenin pathway status in tumors. nih.gov Some studies have reported a high sensitivity and specificity of around 80% for this compound uptake in predicting the presence of Wnt/β-catenin mutations. nih.gov
The expression of OATPs can vary depending on the type of liver disease. For example, in alcoholic cirrhosis, the expression of OATP1B1 and OATP1B3 is decreased. wjgnet.com In contrast, studies on HCV-associated cirrhosis have shown conflicting results regarding OATP1B1 expression. wjgnet.com These variations highlight the potential of this compound-enhanced MRI to provide nuanced information about the underlying pathology.
| Transporter | Associated Gene/Pathway | Role in this compound Uptake | Source |
| OATP1B1 | SLCO1B1 | Primary transporter for this compound into hepatocytes. | nih.govmdpi.com |
| OATP1B3 | SLCO1B3 | Key transporter for this compound uptake in HCC; expression linked to Wnt/β-catenin signaling. | researchgate.netnih.govnih.gov |
| OATP2B1 | SLCO2B1 | Expressed in hepatocytes, with varying expression in different types of cirrhosis. | wjgnet.com |
| MRP2 | ABCC2 | Involved in the excretion of this compound from hepatocytes into the bile. | nih.gov |
Prediction of Molecular Subtypes and Immunological Phenotypes in Hepatic Lesions (e.g., immune-excluded phenotype)
The insights gleaned from this compound-enhanced MRI extend beyond transporter status to the prediction of distinct molecular and immunological subtypes of liver tumors. This capability is crucial for prognostication and for guiding personalized treatment strategies, particularly with the advent of immunotherapy.
The signal intensity in the HBP of this compound-enhanced MRI has been linked to specific molecular subtypes of HCC. For example, HCCs with mutations in the CTNNB1 gene, which are part of the Wnt/β-catenin signaling pathway, often show high signal intensity (hyperintensity) in the HBP. mdpi.comnih.govrsna.org These tumors are frequently classified under the non-proliferation class and are associated with an "immune-excluded" phenotype. nih.govnih.gov This phenotype is characterized by low infiltration of immune cells into the tumor microenvironment, which can render them less responsive to immune checkpoint inhibitors. nih.govnih.gov
Conversely, HCCs with mutations in the TP53 gene, a tumor suppressor, tend to exhibit a lower relative enhancement ratio in the HBP. rsna.org These tumors are often associated with more aggressive features and a poorer prognosis. rsna.org
Recent research has focused on identifying imaging biomarkers that can predict the tumor immune microenvironment. For instance, certain imaging features on this compound-enhanced MRI, such as rim arterial phase hyperenhancement (APHE) and peritumoral enhancement, have been associated with an immune-excluded phenotype. nih.govkarger.com These features may indicate the presence of a tumor immune barrier, which is relevant for the efficacy of combined immunotherapy approaches. karger.comresearchgate.net While high HBP intensity is linked to an immune-cold microenvironment, tumors with low HBP intensity are not immunologically homogenous. mdpi.com For instance, low-intensity tumors may be characterized by infiltration of regulatory T-lymphocytes (Tregs). mdpi.com
| Imaging Feature | Associated Molecular Subtype/Phenotype | Potential Clinical Implication | Source |
| High HBP Signal Intensity | CTNNB1-mutated HCC, Immune-excluded phenotype | Potential resistance to immunotherapy. | mdpi.comnih.govrsna.org |
| Low HBP Relative Enhancement Ratio | TP53-mutated HCC | Association with aggressive tumor biology. | rsna.org |
| Rim APHE & Peritumoral Enhancement | Immune-excluded phenotype | Prediction of response to combined immunotherapy. | nih.govkarger.com |
Assessment of Multistep Hepatocarcinogenesis Imaging Correlates
This compound-enhanced MRI provides valuable insights into the dynamic process of multistep hepatocarcinogenesis, the progression from precancerous lesions to advanced HCC. karger.com This is largely due to the changes in transporter expression that occur during this transformation.
The expression of OATP transporters, particularly OATP8 (a synonym for OATP1B3), progressively decreases as dysplastic nodules transform into early and then advanced HCC. researchgate.netnih.gov This decline in transporter function leads to a corresponding decrease in this compound uptake, resulting in hypointensity in the HBP. researchgate.netnih.gov This feature is a sensitive marker for the early stages of hepatocarcinogenesis. researchgate.net
Therefore, hypovascular nodules that appear hypointense in the HBP are considered high-risk lesions with a potential for transforming into hypervascular HCC. ajronline.org Serial this compound-enhanced MRI can be used to monitor these high-risk nodules over time. ajronline.org
While most HCCs show hypointensity in the HBP, a subset (approximately 10%) can appear hyperintense. researchgate.net These tumors are a distinct genetic subtype of HCC characterized by the overexpression of OATP1B3, and they tend to be less aggressive. researchgate.net In contrast, the expression of Ki-67, a marker of cell proliferation, is often higher in HCCs that demonstrate lower signal intensity in the HBP, which is linked to decreased OATP expression during hepatocarcinogenesis. frontiersin.org
| Stage of Hepatocarcinogenesis | Typical HBP Appearance | Corresponding OATP Expression | Source |
| Dysplastic Nodule | Iso- or hypointense | Gradually decreasing | researchgate.netnih.gov |
| Early HCC | Hypointense | Decreased | ajronline.orgnih.gov |
| Advanced HCC | Hypointense | Significantly decreased | researchgate.netnih.gov |
| OATP1B3-overexpressing HCC | Hyperintense | Increased | researchgate.net |
Computational and Data-Driven Approaches in this compound-Enhanced Imaging Research
The integration of computational methods with this compound-enhanced MRI is revolutionizing the analysis of liver imaging data, leading to more objective and quantitative assessments.
Radiomics and Radiogenomics in Liver Disease Characterization
Radiomics involves the high-throughput extraction of a large number of quantitative features from medical images, which can then be used to build predictive models. e-cmh.orgtandfonline.com In the context of this compound-enhanced MRI, radiomics has shown great promise in various aspects of liver disease characterization.
Radiomics models based on HBP images have been developed to predict the histopathologic grade of HCC with good performance. mdpi.com These models have the potential to non-invasively assess tumor differentiation, which is an important prognostic factor. mdpi.com Furthermore, radiomics signatures have been created to predict the risk of postoperative liver failure in patients with HCC, which can aid in surgical planning. nih.gov Radiomics has also been applied to stage liver fibrosis and to classify the etiology of liver cirrhosis. rsna.orgfu-berlin.de
Radiogenomics takes this a step further by correlating these quantitative imaging features with genomic data. e-cmh.orgtandfonline.com This emerging field aims to uncover the associations between imaging phenotypes and the underlying molecular and genetic characteristics of tumors. e-cmh.org While still in its early stages for liver cancer, radiogenomics research using this compound-enhanced MRI is exploring the links between imaging features and gene expression profiles in HCC. e-cmh.orgfrontiersin.org
| Application of Radiomics | Imaging Phase Used | Key Findings | Source |
| HCC Histopathologic Grading | Hepatobiliary Phase | Models can discriminate between different tumor grades. | mdpi.com |
| Prediction of Liver Failure | Hepatobiliary Phase | Radiomics signature can predict postoperative liver failure. | nih.gov |
| Staging Liver Fibrosis | Hepatobiliary Phase | Radiomics analysis shows potential for non-invasive fibrosis staging. | rsna.org |
| Classifying Cirrhosis Etiology | Hepatobiliary Phase | Models can differentiate between different causes of cirrhosis. | fu-berlin.de |
Artificial Intelligence and Machine Learning Applications in Image Analysis
Artificial intelligence (AI) and machine learning (ML), particularly deep learning, are being increasingly applied to the analysis of this compound-enhanced MRI data. rsna.orgfrontiersin.org These advanced computational techniques can automate and improve various aspects of image interpretation.
Deep learning algorithms, such as convolutional neural networks (CNNs), have been developed for tasks like automated liver segmentation and lesion detection. rsna.orgresearchgate.net For instance, a deep learning reconstruction algorithm has been shown to enhance image quality and improve the detection of viable HCC after treatment. nih.gov
Furthermore, AI models have been trained to diagnose HCC with high accuracy. auntminnie.comnih.gov A deep learning-based AI tool was developed that not only classifies liver lesions but also provides visual explanations for its decisions, which can improve radiologists' diagnostic sensitivity. auntminnie.comnih.gov Machine learning models have also been created to predict the histopathologic grade of HCC and to identify specific molecular phenotypes, such as cholangiocyte phenotype HCC. mdpi.comnih.gov In the realm of diffuse liver disease, deep learning models have demonstrated good-to-excellent performance in staging liver fibrosis, with results comparable to MR elastography. researchgate.netjst.go.jp
| AI/ML Application | Technique | Purpose | Key Outcome | Source |
| HCC Diagnosis | Deep Learning (DL) | To distinguish HCC from non-HCC lesions. | Improved diagnostic sensitivity for radiologists. | auntminnie.comnih.gov |
| Liver Fibrosis Staging | Deep Learning (DL) | To non-invasively stage liver fibrosis. | Performance comparable to MR elastography. | researchgate.netjst.go.jp |
| Image Quality Enhancement | Deep Learning Reconstruction Algorithm (DLRA) | To improve image quality and lesion detection. | Enhanced detection of viable post-treatment HCC. | nih.gov |
| Prediction of Molecular Phenotype | Machine Learning | To identify cholangiocyte phenotype HCC. | Potential for personalized clinical decision-making. | nih.gov |
Investigational Applications of Gadoxetic Acid in Advanced Hepatobiliary Research
Research on Liver Function Reserve and Pre-surgical/Pre-interventional Planning Evaluation
The ability to quantify liver function is crucial for planning major liver resections and interventions to prevent post-operative liver failure. amegroups.org Gadoxetic acid-enhanced MRI is emerging as a powerful tool in this domain, offering both morphological and functional assessment of the liver. nih.govnih.govresearchgate.net
Studies have demonstrated that parameters derived from this compound-enhanced MRI correlate well with established measures of liver function, such as the indocyanine green (ICG) retention test. amegroups.orgnih.gov For instance, the remnant hepatocellular uptake index (rHUI) and the standard remnant hepatocellular uptake index (SrHUI), calculated from this compound-enhanced MRI, have shown strong correlations with ICG retention rates and are effective predictors of post-hepatectomy liver failure (PHLF). amegroups.org One study found that rHUI and SrHUI had a larger area under the curve (AUC) for predicting PHLF compared to ICG retention and serum albumin levels, indicating superior predictive performance. amegroups.org
Furthermore, this compound-enhanced MRI allows for the regional assessment of liver function, which is a significant advantage over global function tests. nih.govmedrxiv.org This is particularly important in planning complex resections where different liver segments may have varying degrees of function. nih.gov Research has shown that the uptake of this compound in the liver parenchyma is a direct reflection of hepatocyte function and decreases with the progression of liver fibrosis and dysfunction. nih.gov This allows for a more precise estimation of the functional future liver remnant (FLR), which is a critical factor in determining the safety of a hepatectomy. nih.gov
A key finding from a retrospective study was that the change in the liver-to-erector spinae muscle signal intensity ratio (ΔLMR) on this compound-enhanced MRI was a significant predictor of liver regeneration after hemihepatectomy. nih.gov This highlights the potential of this compound-enhanced MRI to not only assess current liver function but also to predict the liver's regenerative capacity post-surgery. nih.gov
Table 1: Research Findings on this compound in Pre-Surgical/Pre-Interventional Planning
| Research Focus | Key Findings | Supporting Evidence |
|---|---|---|
| Prediction of Post-Hepatectomy Liver Failure (PHLF) | rHUI and SrHUI derived from this compound-enhanced MRI are strong predictors of PHLF. amegroups.org | rHUI and SrHUI showed larger AUCs (0.871 and 0.878, respectively) compared to ICG R15 (0.835) and albumin (0.782) for predicting PHLF. amegroups.org |
| Correlation with Liver Function Tests | This compound-derived parameters correlate strongly with ICG retention rates. amegroups.orgnih.gov | Significant correlation found between rHUI, SrHUI, and ICG R15 (r = -0.591 and r = -0.534, respectively). amegroups.org |
| Prediction of Liver Regeneration | ΔLMR on this compound-enhanced MRI is a significant predictor of liver regeneration. nih.gov | ΔLMR showed a positive correlation with the liver regeneration index (LRI). nih.gov |
| Regional Liver Function Assessment | This compound-enhanced MRI enables the assessment of liver function in different segments. nih.govmedrxiv.org | Allows for more accurate planning of complex hepatectomies by evaluating the function of the future liver remnant. nih.gov |
Monitoring Therapeutic Responses in Experimental Liver Disease Models
This compound-enhanced MRI is proving to be an invaluable tool in preclinical research for monitoring the efficacy of novel therapies for liver diseases. Its ability to non-invasively assess changes in liver function and pathology over time makes it ideal for longitudinal studies in animal models.
Assessment of Anti-Fibrotic Interventions
Liver fibrosis, the excessive accumulation of extracellular matrix proteins, can progress to cirrhosis and liver failure. Developing and evaluating anti-fibrotic therapies requires reliable methods for monitoring disease progression and regression. This compound-enhanced MRI has shown promise in this area.
In a study using a rat model of thioacetamide-induced liver fibrosis, this compound-enhanced MRI was able to monitor the therapeutic effects of Sho-Saiko-To (SST), a traditional herbal medicine. plos.org The study found that the relative enhancement ratio on this compound-enhanced MRI was significantly lower in the untreated fibrosis group compared to the SST-treated groups, indicating improved liver function with treatment. plos.org These findings correlated well with histological assessments of fibrosis. plos.org
The uptake of this compound by hepatocytes is mediated by the organic anion-transporting polypeptide 1 (Oatp1), and its biliary excretion is handled by the multidrug resistance-associated protein 2 (Mrp2). plos.org Research has shown that the expression of these transporters is altered in liver fibrosis, which can be detected by changes in this compound enhancement. plos.org This provides a functional basis for using this compound-enhanced MRI to assess the efficacy of anti-fibrotic drugs that may modulate these transport mechanisms. plos.org
Table 2: Research Findings on this compound in Assessing Anti-Fibrotic Interventions
| Research Focus | Animal Model | Key Findings | Supporting Evidence |
|---|---|---|---|
| Monitoring Therapeutic Effects of Sho-Saiko-To (SST) | Thioacetamide-induced liver fibrosis in rats | This compound-enhanced MRI could monitor the treatment effect of SST. plos.org | The ratio of relative enhancement was significantly lower in the untreated group (1.87±0.21) compared to the SST-treated groups (2.82±0.25 and 2.72±0.12). plos.org |
| Correlation with Histology | Thioacetamide-induced liver fibrosis in rats | This compound-enhanced MRI findings correlated with histological grading of liver fibrosis. plos.org | Higher T1 signal enhancement was detected in mild fibrotic liver (Ishak scores 1-2) than in severe fibrotic liver (Ishak score 3). plos.org |
| Transporter Expression | Thioacetamide-induced liver fibrosis in rats | Chemopreventive effects of SST reduced the Mrp2 protein level. plos.org | Changes in transporter expression, detectable by this compound enhancement, provide a functional basis for assessing anti-fibrotic therapies. plos.org |
Tracking Tumor Response to Systemic and Locoregional Therapies
In the context of hepatocellular carcinoma (HCC) and liver metastases, this compound-enhanced MRI is being investigated for its ability to accurately track tumor response to various treatments. nih.govresearchgate.net This is crucial for optimizing treatment strategies and improving patient outcomes.
This compound-enhanced MRI can provide detailed information on tumor size, vascularity, and the degree of necrosis, which are important indicators of treatment response. nih.govajronline.org Following locoregional therapies such as transarterial chemoembolization (TACE) and radiofrequency ablation (RFA), this compound-enhanced MRI can help differentiate viable tumor tissue from treatment-induced changes. ajronline.orgresearchgate.net The hepatobiliary phase is particularly useful for detecting new lesions and distinguishing small areas of viable tumor from enhancing pseudolesions. ajronline.org
For systemic therapies, this compound-enhanced MRI can predict treatment response. A retrospective study found that the relative tumor enhancement in the hepatobiliary phase was significantly higher in patients with colorectal liver metastases who responded to chemotherapy compared to non-responders. nih.gov This suggests that this compound-enhanced MRI could be used to identify patients who are more likely to benefit from a particular systemic therapy.
Furthermore, radiomics, which involves the high-throughput extraction of quantitative features from medical images, is being applied to this compound-enhanced MRI data to develop predictive models for treatment response and tumor recurrence. rsna.org
Table 3: Research Findings on this compound in Tracking Tumor Response
| Research Focus | Treatment Modality | Key Findings | Supporting Evidence |
|---|---|---|---|
| Prediction of Chemotherapy Response | Systemic chemotherapy for colorectal liver metastases | Relative tumor enhancement in the hepatobiliary phase was higher in responders than non-responders. nih.gov | Responders had a mean relative tumor enhancement of 37.2% ± 10.9% versus 17.9% ± 10.5% in non-responders. nih.gov |
| Assessment after Locoregional Therapy | TACE and RFA for HCC | This compound-enhanced MRI is accurate for staging HCC before and after treatment. nih.gov | The Liver Imaging Reporting and Data System (LI-RADS) treatment response algorithm on this compound-enhanced MRI shows good performance in detecting viable tumors. researchgate.net |
| Detection of New or Recurrent Lesions | Post-treatment surveillance | The hepatobiliary phase is valuable for detecting new lesions and differentiating viable tumor from pseudolesions. ajronline.org | Superiority of this compound-enhanced MRI over CT in detecting small HCC nodules. karger.comopenaccessjournals.com |
Advanced Biliary System Imaging and Pathophysiological Research
The biliary excretion of this compound makes it an excellent agent for functional magnetic resonance cholangiopancreatography (MRCP), providing detailed anatomical and functional information about the biliary tree. nih.gov
Magnetic Resonance Cholangiopancreatography (MRCP) Enhancement Dynamics
This compound-enhanced MRCP allows for the dynamic visualization of bile flow. nih.gov In healthy individuals, enhancement of the biliary tree is typically observed within 10-20 minutes after injection. nih.gov However, in patients with liver dysfunction or biliary obstruction, this enhancement may be delayed or reduced. nih.gov
The timing and degree of biliary enhancement can provide valuable information about biliary function. For instance, a delay in the progression of the contrast medium can indicate a significant stenosis. nih.gov The enhancement dynamics can also be used to assess the patency of biliary-enteric anastomoses and biliary stents. myesr.org
Recent research has focused on optimizing imaging protocols to achieve the best visualization of the biliary tree. While a 20-minute delay is standard for the hepatobiliary phase, some studies suggest that earlier acquisition at 10 minutes may be sufficient in patients with normal liver function. ajronline.org Conversely, in patients with suspected biliary pathology or liver dysfunction, delayed imaging at up to 180 minutes may be necessary to fully delineate the biliary anatomy and any abnormalities. nih.gov
Investigation of Biliary Excretion Abnormalities (e.g., bile leaks)
This compound-enhanced MRCP is a highly sensitive and accurate non-invasive method for detecting and localizing active bile leaks. myesr.orgmdpi.comresearchgate.net The presence of this compound outside of the biliary system on delayed images is a direct sign of a bile leak. myesr.org
This compound-enhanced MRCP can be particularly useful in the post-operative setting, where bile leaks are a potential complication of hepatobiliary surgery. mdpi.comnih.gov It can help differentiate between contained leaks (bilomas) and free intraperitoneal leaks, which is crucial for guiding further management. nih.gov
Table 4: Research Findings on this compound in Advanced Biliary Imaging
| Research Focus | Key Findings | Supporting Evidence |
|---|---|---|
| MRCP Enhancement Dynamics | Biliary enhancement is typically seen 10-20 minutes post-injection in healthy individuals. nih.gov | Delayed imaging up to 180 minutes may be required in patients with biliary pathology. nih.gov |
| Detection of Bile Leaks | High sensitivity and accuracy for diagnosing and localizing active bile leaks. nih.govmdpi.comresearchgate.net | Sensitivity increases from 43% at 20-25 minutes to 96% with delayed imaging up to 180 minutes. nih.govresearchgate.net |
| Post-operative Complications | Useful for evaluating post-operative complications such as bile leaks and stenosis. nih.govmyesr.orgmdpi.com | Can differentiate between bilomas and free bile leaks. nih.gov |
Characterization of Benign and Pre-Neoplastic Hepatic Nodules in Research Cohorts
The differentiation of benign and pre-neoplastic hepatic nodules is a critical challenge in liver imaging, particularly in patients with chronic liver disease. This compound-enhanced Magnetic Resonance Imaging (MRI) has emerged as a significant tool in this field, offering insights based not only on nodule vascularity but also on hepatocyte function. researchgate.netnih.gov The hepatobiliary phase (HBP) of this compound-enhanced MRI is particularly valuable, as the signal intensity of a lesion is positively correlated with the expression of the organic anion-transporting polypeptide 1B3 (OATP1B3). nih.govrsna.org The expression of this transporter, which facilitates the uptake of this compound into hepatocytes, varies among different types of nodules, providing a basis for their characterization. nih.govmdpi.com
Focal Nodular Hyperplasia (FNH) vs. Hepatocellular Adenoma (HCA)
Distinguishing Focal Nodular Hyperplasia (FNH) from Hepatocellular Adenoma (HCA) is crucial due to their different management pathways; FNH is typically managed conservatively, while HCA carries risks of hemorrhage and malignant transformation. oup.com this compound-enhanced MRI has demonstrated high accuracy in this differentiation. medsci.org
FNH lesions are composed of hyperplastic hepatocytes and typically appear iso- or hyperintense relative to the surrounding liver parenchyma in the HBP. nih.govnih.gov This is attributed to the presence of functioning hepatocytes and equal or stronger expression of OATP1B3 transporters. nih.govrsna.org In contrast, the majority of HCAs appear hypointense in the HBP because of poorly functioning lesional hepatocytes and reduced OATP1B3 expression. nih.govajronline.org
However, exceptions exist. β-catenin-activated HCAs can show iso- or hyperintensity in the HBP, mimicking FNH, due to increased expression of OATP1B3. nih.gov Similarly, some inflammatory HCAs (I-HCA) have been reported to mimic FNH on this compound-enhanced MRI, including hyperintensity in the hepatobiliary phase. ajronline.org A systematic review found the pooled sensitivity and specificity of low signal intensity in the HBP for diagnosing HCA against FNH were 92% and 95%, respectively. medsci.org
A study involving 22 pediatric patients (16 FNH, 6 HCA) found that all FNHs were iso- or hyperintense in the HBP, while all but one HCA were hypointense. nih.govoup.com Quantitative analysis in this cohort using signal intensity ratios (SIR) provided 100% sensitivity and specificity for differentiation. nih.gov
Table 1: Research Findings in FNH vs. HCA Differentiation using this compound MRI
| Research Focus | Patient/Nodule Cohort | Key Findings | Diagnostic Performance | Reference |
|---|---|---|---|---|
| Systematic Review | Multiple studies | Low signal intensity in HBP is a key differentiator. | Sensitivity: 92%, Specificity: 95% for HCA diagnosis. | medsci.org |
| Pediatric Cohort Study | 22 patients (16 FNH, 6 HCA) | FNHs were iso/hyperintense in HBP; 5/6 HCAs were hypointense. Quantitative SIR analysis provided excellent discrimination. | Sensitivity & Specificity: 100% (using quantitative SIR). | nih.govoup.com |
| Inflammatory HCA Study | 7 patients with inflammatory HCA | 4 of 7 inflammatory HCAs had classic features of FNH, including HBP hyperintensity. | Overlap in imaging features can lead to misclassification. | ajronline.org |
Regenerative and Dysplastic Nodules
In the context of cirrhosis, differentiating between regenerative nodules (RNs), low-grade dysplastic nodules (LGDN), high-grade dysplastic nodules (HGDN), and early hepatocellular carcinoma (eHCC) is fundamental to patient management. oaepublish.com
Regenerative Nodules (RNs): These nodules typically appear isointense to the surrounding liver parenchyma in all MRI phases, including the HBP, reflecting their preserved hepatocyte function and OATP expression. mdpi.comnih.gov In one study, only 2 out of 22 RNs showed slight hypointensity in the delayed phase. nih.gov
Dysplastic Nodules (DNs): The appearance of DNs on this compound-enhanced MRI is more variable and reflects the progression of hepatocarcinogenesis. nih.gov
Low-Grade Dysplastic Nodules (LGDN): LGDNs often show imaging characteristics similar to RNs, commonly appearing iso- or hyperintense in the HBP. nih.govrsna.org This is consistent with findings that OATP1B3 expression levels in LGDNs are often identical to the surrounding liver tissue. mdpi.com
High-Grade Dysplastic Nodules (HGDN): HGDNs are considered the most advanced pre-cancerous lesions. oaepublish.com While many HGDNs can be iso- or hyperintense in the HBP, a significant portion (approximately one-third in one report) demonstrate hypointensity. nih.govrsna.org This hypointensity corresponds to a decrease in OATP1B3 expression as the nodule dedifferentiates. mdpi.com The differentiation between HGDN and eHCC remains a diagnostic challenge, as both can appear as hypointense nodules in the HBP without arterial phase hyperenhancement. nih.govrsna.org
A prospective study by Renzulli et al. involving 480 small nodules in cirrhotic patients developed an algorithm using HBP hypointensity, arterial hyperintensity, and diffusion-weighted imaging (DWI), which yielded a sensitivity of 94.7% and specificity of 99.3% in classifying HGDN. oaepublish.com Another study of 149 nodules found that quantitative analysis of signal intensity could help differentiate LGDN from HGDN and HCCs, with an unenhanced-to-arterial signal intensity ratio of ≥ 0 or a relative T2 signal intensity of ≤ 1.5 providing 99.2% positive predictive value for differentiating LGDN from higher-grade lesions. ajronline.orgajronline.org
A large multicenter study analyzed 334 HBP hypointense nodules without arterial hyperenhancement. rsna.org The final diagnoses were 44.0% progressed HCC, 20.4% early HCC, 27.5% HGDN, and 8.1% LGDN or RN. This highlights that HBP hypointensity without the classic arterial enhancement is a feature of a spectrum of nodules, predominantly high-risk and malignant lesions. rsna.org
Table 2: this compound MRI Characteristics of Pre-Neoplastic Nodules in Research Cohorts
| Nodule Type | Patient/Nodule Cohort | Typical Hepatobiliary Phase (HBP) Signal Intensity | Key Differentiating Features & Research Findings | Reference |
|---|---|---|---|---|
| Low-Grade Dysplastic Nodule (LGDN) | 149 nodules (9 LGDN) | Isointense or Hyperintense | Similar appearance to RNs. Quantitative SI analysis helps differentiate from HGDN/HCC with high PPV (99.2%). | nih.govajronline.orgajronline.org |
| High-Grade Dysplastic Nodule (HGDN) | 149 nodules (21 HGDN) | Variable: Isointense, Hyperintense, or Hypointense | ~30% may show reduced OATP1B3 expression and HBP hypointensity. Can be difficult to distinguish from eHCC. | nih.govmdpi.comajronline.org |
| HBP Hypointense Nodules (without arterial hyperenhancement) | 334 nodules | Hypointense | Cohort consisted of 44% progressed HCC, 20% eHCC, 28% HGDN, and 8% LGDN/RN. | rsna.org |
| Small Nodules (≤2 cm) in Cirrhosis | 118 nodules (73 patients) | Variable | Addition of HBP to dynamic phases significantly improved sensitivity (e.g., from 66.2% to 83.1% for one reader) and diagnostic accuracy for HCC. | researchgate.net |
Emerging Research Frontiers and Methodological Advancements in Gadoxetic Acid Imaging
Development of Novel Contrast Administration Techniques
Research into novel contrast administration techniques for gadoxetic acid aims to optimize image quality, particularly during the arterial phase, which can be prone to artifacts. One such technique is the dilution of the contrast agent. A study by Motosugi et al. reported that diluting the standard dose of this compound with saline (1:1 dilution) and injecting it at a specific rate resulted in improved image quality in the early arterial phases of liver MRI. polradiol.comresearchgate.net This method has been shown to potentially reduce motion artifacts. researchgate.net
Another innovative approach is the "second-shot" arterial phase (SSAP) imaging technique. This involves a modified injection protocol where the total dose of this compound is split. For example, an initial injection is followed by routine dynamic imaging, and a second, smaller injection is administered to acquire the SSAP images. rsna.org This technique has been found to preserve visual vascularity and improve image quality, especially in patients with significant motion artifacts. rsna.org
Translational Research Bridging Preclinical Discoveries to Advanced Imaging Concepts
Translational research plays a crucial role in bridging fundamental preclinical findings with advanced clinical imaging applications of this compound. Preclinical studies in animal models are essential for understanding the basic mechanisms of this compound uptake and excretion, as well as for the initial safety evaluation of the contrast agent. researchgate.net For example, preclinical research has been instrumental in demonstrating that this compound is taken up by hepatocytes via specific transporters (OATP1B1 and B3) and excreted into the bile through MRP2 transporters. nih.govnih.gov
This fundamental knowledge from preclinical models informs the development and refinement of clinical imaging protocols. For instance, understanding the transport mechanisms is critical for interpreting imaging findings in various liver diseases where these transporters might be affected. nih.gov Studies in rat models of nonalcoholic steatohepatitis (NASH) have been used to investigate how the disease affects this compound transport gene expression, and how this correlates with MRI findings. nih.gov
Furthermore, preclinical studies help establish the safety profile of this compound, demonstrating high safety margins between the diagnostic dose and doses that cause adverse effects in animals. researchgate.net This foundational safety data is a prerequisite for clinical trials in humans. The insights gained from both animal and human in vivo studies, combined with in vitro cellular system research, are vital for developing advanced imaging methods. researchgate.net These translational efforts are key to moving cutting-edge techniques from the laboratory into routine clinical practice. duke.edu
Future Directions in Quantitative Liver Imaging and Biomarker Validation
The future of this compound imaging is increasingly focused on quantitative methods and the validation of imaging biomarkers to provide more objective and reproducible assessments of liver disease. rsna.orgajronline.org This shift moves beyond qualitative image interpretation to data-driven analysis.
Quantitative Liver Imaging: Quantitative T1 mapping is a promising technique that can be performed before and after this compound administration to assess liver function. amegroups.org The reduction rate of T1 values after contrast injection can serve as a quantitative measure of liver function. rsna.org Dynamic contrast-enhanced (DCE)-MRI, analyzed with compartmental models, allows for the estimation of parameters such as the uptake rate of this compound by hepatocytes and its efflux rate into the bile. nih.gov These quantitative approaches are being explored for various applications, including the evaluation of liver fibrosis and the pre-treatment assessment of future remnant liver function in patients with HCC. amegroups.org
Biomarker Validation: A significant area of future research is the validation of imaging biomarkers derived from this compound-enhanced MRI. rsna.org These biomarkers have the potential to non-invasively predict tumor characteristics, treatment response, and patient prognosis.
Research is ongoing to validate biomarkers for:
Predicting Tumor Biology: Radiomics signatures based on this compound-enhanced MRI are being developed to predict the expression of markers like cytokeratin 19 in HCC, which is associated with a more aggressive tumor phenotype. researchgate.net Other MRI features are being investigated for their ability to predict the tumor immune microenvironment, such as identifying an immune-excluded phenotype in HCC, which could have implications for immunotherapy. karger.com
Assessing Treatment Response: Quantitative parameters from the hepatobiliary phase are being evaluated for their ability to predict the pathological response of colorectal liver metastases to systemic therapy. nih.gov
Prognostication: Imaging features like a hypointense rim in the hepatobiliary phase, corona enhancement, and peritumoral hypointensity are being studied as potential predictors of pathologic stage and recurrence risk in HCC. wjgnet.com The signal heterogeneity in the hepatobiliary phase is also being explored as a prognostic biomarker for patients undergoing transarterial chemoembolization for intermediate-stage HCC. mdpi.com
The development and validation of these quantitative tools and biomarkers, potentially enhanced by artificial intelligence and radiogenomics, are expected to play a crucial role in the future of liver imaging, enabling more personalized and precise management of patients with hepatobiliary diseases. rsna.orgresearchgate.net
Q & A
Q. How can this compound-enhanced MRI improve sensitivity for subcentimeter HCCs compared to diffusion-weighted imaging (DWI)?
- Methodology : Combine HBP hypointensity with DWI hyperintensity. Use alternative-free response ROC analysis to validate combined protocols (AUC = 0.95 vs. 0.87 for DWI alone). Thresholds for ADC values (<1.1 ×10<sup>−3</sup> mm²/s) enhance specificity .
Data Analysis and Validation
Q. What validation frameworks ensure reproducibility of this compound-based radiogenomic models?
Q. How are pharmacokinetic models linearized to quantify this compound uptake rates in cirrhotic patients?
- Methodology : Simplify two-compartment models using linear regression of dynamic contrast-enhanced MRI data. Validate k1 (uptake rate) against indocyanine green retention (r = 0.72). Adjust for hepatic blood flow variability with Doppler ultrasound .
Safety and Longitudinal Studies
Q. What safety monitoring protocols are recommended for this compound in longitudinal studies?
- Methodology : Track adverse events (e.g., hypersensitivity reactions: 0.3% incidence) via standardized reporting (CTCAE v5.0). Monitor NSF risk in renal impairment (95% CI upper limit = 2.8%) and gadolinium retention via DN/MCP ratios .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
